N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phthalazinone core, a piperidine sulfonyl group, and a benzamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone ring.
Attachment of the Piperidine Sulfonyl Group: This step involves the sulfonylation of the phthalazinone core with a piperidine sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Benzamide Moiety: This step involves the coupling of the sulfonylated phthalazinone intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(morpholin-1-ylsulfonyl)benzamide
- N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Uniqueness
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c26-20(22-14-19-17-6-2-3-7-18(17)21(27)24-23-19)15-8-10-16(11-9-15)30(28,29)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,22,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIIKRKQTDKFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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